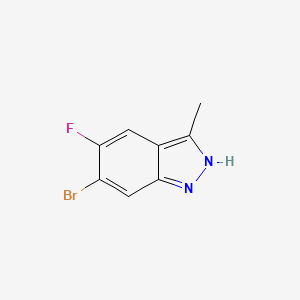

6-Bromo-5-fluoro-3-methyl-1H-indazole

描述

Historical Perspective and Significance of Indazole Derivatives in Drug Discovery

The exploration of indazole derivatives in medicinal chemistry has a rich history, leading to the discovery of compounds with a wide array of biological activities. nih.govresearchgate.net Initially investigated for their structural similarity to indoles, indazoles were found to possess a distinct and potent range of pharmacological effects. austinpublishinggroup.com This has led to extensive research into their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.govrsc.org The versatility of the indazole nucleus allows for chemical modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic outcomes. sci-hub.se The sustained interest in this scaffold is evidenced by the continuous development of new synthetic methodologies and the exploration of novel biological applications. nih.govrsc.org

Prevalence of Indazole Core in Bioactive Molecules and Marketed Drugs

The indazole scaffold is a key structural component in a number of commercially successful drugs, demonstrating its therapeutic importance. nih.gov These compounds are used to treat a range of conditions, from cancer to nausea associated with chemotherapy. nih.govrsc.org The prevalence of the indazole core in marketed drugs underscores its favorable physicochemical and pharmacokinetic properties, which contribute to its effectiveness as a therapeutic agent. sci-hub.se

Below is an interactive data table of notable marketed drugs containing the indazole scaffold.

| Drug Name | Therapeutic Use |

| Axitinib | Anti-cancer (tyrosine kinase inhibitor) |

| Pazopanib | Anti-cancer (tyrosine kinase inhibitor) |

| Entrectinib | Anti-cancer (tyrosine kinase inhibitor) |

| Niraparib | Anti-cancer (PARP inhibitor) |

| Granisetron | Anti-emetic (5-HT3 antagonist) |

| Benzydamine | Anti-inflammatory |

This table showcases a selection of marketed drugs and is not exhaustive.

Rationale for Investigating Halogenated Indazole Derivatives

The introduction of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their therapeutic potential. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby improving its efficacy and pharmacokinetic profile. rsc.orgnih.gov In the context of indazole derivatives, halogenation has been shown to be a particularly effective approach for modulating biological activity. rsc.org

Bromine and fluorine are two of the most commonly used halogens in drug design, each imparting unique properties to the parent molecule.

Fluorine , with its small size and high electronegativity, can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and alter the acidity of nearby functional groups. austinpublishinggroup.com The strategic placement of fluorine atoms can lead to compounds with increased potency and better oral bioavailability.

Bromine , being larger and more polarizable than fluorine, can also form strong interactions with biological targets. It is often used to increase the lipophilicity of a compound, which can improve its ability to cross cell membranes. Bromine atoms can also serve as useful synthetic handles for further chemical modifications. rsc.org

The combined presence of both bromine and fluorine in a molecule like 6-Bromo-5-fluoro-3-methyl-1H-indazole suggests a deliberate design strategy to leverage the distinct advantages of each halogen. This dual-halogenation pattern can create a unique electronic environment on the indazole ring, potentially leading to novel biological activities and improved drug-like properties. While detailed research findings on the specific biological activities of this compound (CAS Number: 1394120-64-9) are not extensively documented in peer-reviewed literature, its availability from chemical suppliers indicates its use as a building block in contemporary research and development. sigmaaldrich.comfishersci.comcymitquimica.comapolloscientific.co.uk The rationale for its synthesis and investigation is rooted in the well-established principles of halogenation in medicinal chemistry and the proven therapeutic potential of the indazole scaffold.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-5-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFWMSIESUUWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NN1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 6 Bromo 5 Fluoro 3 Methyl 1h Indazole and Its Derivatives

Overview of General Indazole Synthesis Strategies

The construction of the indazole ring system can be achieved through various synthetic pathways, which are broadly categorized based on the key bond-forming steps. These strategies often involve the formation of the crucial N-N bond or the cyclization of appropriately substituted aromatic precursors. iupac.orgorganic-chemistry.org Common approaches include intramolecular cyclizations, metal-catalyzed cross-coupling reactions, and transformations of other heterocyclic systems. chemicalbook.com

Intramolecular cyclization is a cornerstone of indazole synthesis, typically involving the formation of the pyrazole (B372694) ring onto a benzene (B151609) precursor. A prominent example is the Ullmann-type reaction, which has been developed into a concise and improved route for forming fluorinated indazoles. wikipedia.org This strategy often begins with a substituted aromatic compound which is functionalized to introduce a hydrazone moiety. The subsequent copper-catalyzed intramolecular cyclization of the hydrazone forms the indazole ring. wikipedia.org Another classical method involves the cyclization of various hydrazones derived from substituted acetophenones and benzophenones in the presence of a dehydrating agent like polyphosphoric acid (PPA). organic-chemistry.org These reactions proceed by forming a new N-N or N-C bond to close the five-membered ring.

Transition-metal catalysis has revolutionized indazole synthesis, enabling the construction of the heterocyclic core with high efficiency and functional group tolerance. nih.gov Various metals, including palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co), have been employed.

Palladium- and Copper-Catalyzed Reactions: Palladium and copper catalysts are widely used for C-N bond formation. For instance, a general two-step synthesis of 3-aminoindazoles proceeds from 2-bromobenzonitriles via a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. chemicalbook.comresearchgate.net Copper-catalyzed methods are also prevalent, such as the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives or the intramolecular Ullmann cyclization of hydrazones. chemicalbook.comwikipedia.org

Rhodium- and Cobalt-Catalyzed Reactions: Rhodium(III)-catalyzed reactions have been developed for the synthesis of indazoles through sequential C–H bond activation and intramolecular annulation. researchgate.net For example, the reaction of azobenzenes with aldehydes can be catalyzed by Rh(III) complexes to achieve cyclative capture and formation of N-aryl-2H-indazoles. researchgate.net Similarly, air-stable cationic Cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes via C–H bond additions followed by in situ cyclization. psu.edukuleuven.be

A summary of metals used in indazole synthesis is presented below.

Table 1: Transition Metals in Indazole Synthesis| Metal Catalyst | Type of Reaction | Reference |

|---|---|---|

| Palladium (Pd) | C-N Cross-Coupling, C-H Amination | chemicalbook.comresearchgate.net |

| Copper (Cu) | Ullmann Condensation, C-N Coupling | chemicalbook.comwikipedia.org |

| Rhodium (Rh) | C-H Activation/Annulation | researchgate.net |

| Cobalt (Co) | C-H Functionalization/Cyclization | psu.edukuleuven.be |

Nucleophilic Substitution of Hydrogen (SNH) is a powerful method for the functionalization of electron-deficient aromatic and heterocyclic rings. acs.org A specific type of this reaction is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks an electrophilic aromatic ring, resulting in the substitution of a hydrogen atom. organic-chemistry.orgnih.gov

While direct SNH on the indazole ring itself is less common, the VNS methodology is highly relevant for preparing precursors to indazoles. iupac.org The strategy involves introducing a functionalized alkyl substituent onto a nitroarene ortho to the nitro group via a VNS reaction. iupac.orgchim.it The newly introduced substituent and the nitro group can then undergo a subsequent intramolecular reaction to form the heterocyclic ring of the indazole. iupac.orgacs.org This approach provides an efficient pathway to substituted nitroaromatics that are versatile starting materials for the synthesis of the 1H-indazole ring system. acs.org

An alternative strategy for synthesizing indazole derivatives involves the chemical transformation of an existing heterocyclic system. The nitrosation of indoles provides a direct pathway to 1H-indazole-3-carboxaldehydes. This reaction proceeds through a multi-step mechanism starting with the nitrosation at the C3 position of the indole. This is followed by the addition of water, ring-opening of the indole's five-membered ring, and a final ring-closure to form the indazole ring. Optimized procedures, such as controlling the pH and using a reverse addition method, can lead to high yields and minimize side reactions.

Specific Synthetic Routes to 6-Bromo-5-fluoro-3-methyl-1H-indazole and Related Bromo-fluoro-indazole Isomers

While a specific, detailed synthesis for this compound is not prominently described in peer-reviewed literature, its synthesis can be effectively understood through established routes used for its structural isomers. The synthesis of halogenated indazoles frequently starts from correspondingly substituted anilines or other benzene derivatives.

The synthesis of bromo-fluoro-indazole isomers often employs substituted anilines as starting materials. A representative and highly relevant example is the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline, as detailed in Chinese patent CN110452177A. This multi-step process illustrates a common and robust strategy involving bromination, diazotization, and cyclization.

The key steps in this synthesis are:

Bromination: The starting aniline (B41778), 3-fluoro-2-methylaniline, is first brominated to install the bromine atom at the desired position on the aromatic ring.

Acylation: The amino group is acetylated to form an acetanilide (B955), which serves to protect the amine and direct the subsequent cyclization.

Ring Closure (Diazotization/Cyclization): The acetanilide is treated with a nitrosating agent (e.g., isoamyl nitrite (B80452) or sodium nitrite) in the presence of an acid. This initiates a diazotization followed by an intramolecular cyclization to form the N-acetylated indazole ring.

Deprotection: The acetyl group is removed from the indazole nitrogen, typically by hydrolysis with a base like potassium carbonate, to yield the final 1H-indazole product.

The table below outlines the reaction sequence for the synthesis of the related isomer, 5-bromo-4-fluoro-1H-indazole.

Table 2: Synthetic Route to 5-Bromo-4-fluoro-1H-indazole

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 3-fluoro-2-methylaniline | N-bromosuccinimide (NBS), Acetonitrile | 4-bromo-3-fluoro-2-methylaniline | Regioselective bromination of the aniline ring. |

| 2 | 4-bromo-3-fluoro-2-methylaniline | Acetic anhydride, Acetic acid, Isoamyl nitrite | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | Protection of the amino group and subsequent diazotization and intramolecular cyclization to form the N-acetyl indazole ring. |

| 3 | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | Potassium carbonate, Methanol, Water | 5-bromo-4-fluoro-1H-indazole | Hydrolysis of the N-acetyl group to yield the final 1H-indazole. |

This synthetic approach, starting from a substituted aniline, is a versatile and widely applicable method for producing a variety of functionalized indazoles, including the target compound this compound, by selecting the appropriately substituted aniline precursor.

Introduction of Halogen Substituents (Bromine and Fluorine)

The introduction of halogen atoms, specifically fluorine and bromine, onto the indazole scaffold is a critical step in the synthesis of the target compound. These halogens not only influence the molecule's physicochemical properties but also serve as versatile handles for further chemical modifications. rsc.orgchim.it

The fluorine atom at the 5-position is typically incorporated by starting the synthesis from a pre-fluorinated precursor. A common strategy involves the use of substituted 2-fluorobenzaldehydes or 3-fluoro-5-methylphenol, which already contain the required fluorine atom at the desired position. nih.gov For instance, a synthetic route can begin with 3-fluoro-5-methylphenol, which is then formylated to introduce an aldehyde group ortho to the fluorine, setting the stage for indazole ring formation. nih.gov Another approach involves a nucleophilic aromatic substitution (SNAr) reaction on a difluorinated aromatic compound. nih.gov

The bromine atom at the 6-position is often introduced via electrophilic aromatic substitution on the indazole or a suitable precursor. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazole rings. rsc.orgchim.it The reaction conditions, such as the choice of solvent (e.g., acetonitrile, chloroform) and temperature, can be optimized to control the position of bromination. chim.itgoogle.com In some cases, direct C-H halogenation can be achieved using N-halosuccinimides (NXS) under metal-free conditions, which represents an environmentally friendly approach. rsc.org Ultrasound-assisted bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been reported as an efficient method for C3-bromination, and similar principles can be adapted for bromination on the benzene ring portion of the indazole. nih.govresearchgate.net

Table 1: Common Reagents for Halogenation of Indazole Scaffolds

| Halogen | Reagent | Typical Use |

|---|---|---|

| Fluorine | Fluorinated Starting Materials (e.g., 2-fluorobenzaldehydes) | Incorporation of fluorine prior to indazole ring formation. nih.gov |

| Bromine | N-Bromosuccinimide (NBS) | Regioselective electrophilic bromination of the indazole ring. rsc.orgchim.it |

| Bromine | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C-H bond bromination, often with ultrasound assistance. nih.govresearchgate.net |

Strategies for Methylation at the 3-position and N1-position

The installation of a methyl group at the C3 and N1 positions of the indazole core requires distinct synthetic strategies.

C3-Position Methylation: The 3-methyl group is typically not installed by direct methylation of the indazole ring. Instead, it is incorporated during the construction of the heterocyclic ring itself. A prevalent method for synthesizing 3-substituted indazoles is the reaction of a suitably substituted 2-aminoketone with a diazotizing agent. organic-chemistry.org For this compound, a plausible precursor would be a 2-amino-4-bromo-5-fluoroacetophenone. The diazotization of the amino group followed by intramolecular cyclization would directly yield the 3-methylindazole core. chemicalbook.com

N1-Position Methylation: The N-alkylation of indazoles can be challenging as it often yields a mixture of N1 and N2 isomers. researchgate.netrsc.org The regioselectivity of the reaction is influenced by several factors, including the nature of the alkylating agent, the base and solvent system, and the electronic and steric properties of substituents on the indazole ring. rsc.orgmobt3ath.comnih.gov

Generally, N1-alkylation is considered the thermodynamically controlled product, while N2-alkylation is kinetically favored. researchgate.netnih.gov To achieve selective N1-methylation, reaction conditions can be tailored to allow for equilibration to the more stable N1-isomer. nih.gov A recently developed method for selective N1-alkylation utilizes a thermodynamically driven approach that has proven to be practical and broad in scope. nih.govrsc.orgrsc.org Common methylating agents include methyl iodide or dimethyl sulfate, used in combination with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov The choice of base can be crucial; for example, using NaH in THF has been shown to be a promising system for achieving high N1 selectivity. nih.gov

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

| Position | Control | Typical Conditions | Notes |

|---|---|---|---|

| N1 | Thermodynamic | NaH in THF; equilibration at higher temperatures. nih.gov | N1-substituted indazoles are often the more thermodynamically stable tautomer. researchgate.netnih.gov |

| N2 | Kinetic | Mild acidic conditions; reagents like trimethyloxonium (B1219515) tetrafluoroborate. researchgate.net | The N2 lone pair is considered more kinetically accessible in neutral indazoles. researchgate.net |

Advanced Synthetic Techniques for Functionalization

Beyond the initial synthesis, advanced techniques are employed to functionalize the this compound core, enabling the creation of diverse chemical libraries for various applications.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization

The bromine atom at the 6-position of the indazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction, in particular, is one of the most efficient methods for forming C(sp²)–C(sp²) bonds. nih.govyonedalabs.com This reaction couples the 6-bromoindazole with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

This method offers mild reaction conditions, broad substrate scope, and tolerance to a wide range of functional groups. nih.gov Microwave irradiation can be employed to accelerate these reactions, often leading to improved yields and shorter reaction times. researchgate.net A typical Suzuki-Miyaura reaction on a bromoindazole involves a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃, Cs₂CO₃, or K₃PO₄, and a solvent system, often a mixture of dioxane, water, and sometimes ethanol. nih.govresearchgate.net This allows for the synthesis of a wide array of 6-aryl- or 6-heteroaryl-5-fluoro-3-methyl-1H-indazole derivatives.

Multicomponent Reactions for Enhanced Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org While the direct synthesis of this compound might not be a typical MCR, these reactions are highly valuable for the synthesis of diverse indazole libraries. For example, a three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, can produce a variety of 2H-indazoles. organic-chemistry.org Such strategies highlight the potential for rapidly generating structural diversity around the indazole core, which is a key objective in medicinal chemistry. researchgate.netacs.org

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. benthamdirect.com Green chemistry principles are increasingly being applied to the synthesis of indazoles. bohrium.comresearchgate.net These approaches focus on using less hazardous materials, replacing costly and toxic metal catalysts, and employing alternative energy sources. researchgate.net

Examples of green approaches in indazole synthesis include:

Use of Green Solvents: Reactions are performed in water or polyethylene (B3416737) glycol (PEG), which are more environmentally friendly than many traditional organic solvents. organic-chemistry.orgresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net

Catalyst-Free or Metal-Free Reactions: Developing synthetic routes that avoid heavy metal catalysts reduces waste and toxicity. rsc.orgresearchgate.net

Photocatalysis: Visible light-induced reactions offer a metal-free and environmentally benign pathway for constructing the indazole skeleton. rsc.org

These green methodologies are not only sustainable but can also lead to improved reaction efficiency and yield. benthamdirect.comresearchgate.net

Purification and Characterization Techniques for Novel Indazole Compounds

Following the synthesis of this compound and its derivatives, rigorous purification and characterization are essential to confirm the identity and purity of the novel compounds.

Purification: The primary methods for purifying indazole derivatives are column chromatography and recrystallization. nih.govmdpi.com

Column Chromatography: This is a standard technique used to separate the desired product from unreacted starting materials, byproducts, and isomeric impurities. researchgate.net Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. nih.gov

Recrystallization: This method is effective for obtaining highly pure crystalline solids. It involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out. google.com

Characterization: The structure of the purified compounds is elucidated using a combination of spectroscopic techniques: mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the molecular structure. They provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the substitution pattern. mdpi.comrawdatalibrary.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. mdpi.comrawdatalibrary.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.comnih.gov

These analytical techniques are indispensable for validating the successful synthesis and ensuring the structural integrity of novel indazole compounds. nih.govresearchgate.net

Computational and Chemoinformatics Studies of 6 Bromo 5 Fluoro 3 Methyl 1h Indazole

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. walisongo.ac.id For indazole derivatives, docking simulations are crucial for identifying potential biological targets and understanding the specific interactions that drive binding. The 1H-indazole-3-amine scaffold, for instance, is well-regarded as an effective "hinge-binding" fragment, adept at forming critical hydrogen bond interactions with the hinge region of protein kinases, which are frequently implicated in cancer. nih.gov

In silico docking studies of indazole derivatives against various protein targets, such as cyclooxygenase-2 (COX-2), c-Met, and fibroblast growth factor receptors (FGFRs), have been instrumental in identifying potential inhibitors. nih.govnih.govnih.gov These simulations predict a binding score, commonly expressed in kcal/mol, which estimates the binding affinity. A lower, more negative score typically signifies a more favorable and stable binding interaction.

For a compound like 6-Bromo-5-fluoro-3-methyl-1H-indazole, docking studies would predict its preferred conformation within the ATP-binding pocket of a target kinase. The indazole core would likely anchor the molecule, while the substituents—the 6-bromo, 5-fluoro, and 3-methyl groups—would occupy adjacent sub-pockets, influencing binding affinity and selectivity through various interactions, including hydrophobic contacts and potential halogen bonds. nih.gov

Table 1: Representative Docking Data for Indazole Scaffolds Against Kinase Targets This table is illustrative, based on typical findings for the indazole class.

| Target Protein (PDB ID) | Ligand Scaffold | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| FGFR1 | 1H-Indazole | -8.5 to -10.2 | H-bonds with hinge region residues. |

| c-Met | 1H-Indazole | -7.9 to -9.5 | Interactions with catalytic residues. |

| COX-2 | 2H-Indazole | -9.0 to -11.1 | H-bonds and hydrophobic interactions. nih.govmdpi.com |

| EGFR | Indazole Derivative | -5.3 to -6.7 | Hydrogen bonds and other key interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net This is achieved by developing mathematical models that can predict the activity of new, untested compounds. For indazole derivatives, QSAR is a powerful tool for understanding which structural features are essential for their therapeutic effects, such as anti-inflammatory or anticancer activities. researchgate.netresearchgate.net

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP, and topological indices. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic field descriptors to build the model. researchgate.net

Studies on indazole derivatives have successfully employed both 2D- and 3D-QSAR to explore their inhibitory mechanisms against various targets. mdpi.comnih.gov These models are validated statistically to ensure their predictive power, using metrics like the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (q²) for internal predictivity. A high R² value indicates a good fit of the model to the data, while a high q² suggests good predictive ability. researchgate.net The developed models can explain a significant percentage of the variance in the biological activity of the compounds. mdpi.com

Table 2: Example Statistical Parameters for a QSAR Model of Indazole Derivatives This table presents typical validation metrics for a predictive QSAR model.

| Parameter | Description | Typical Value |

|---|---|---|

| R² | Squared Correlation Coefficient (Goodness of fit) | > 0.85 mdpi.com |

| q² | Cross-Validated Correlation Coefficient (Internal Predictivity) | > 0.60 |

| Predicted R² (Test Set) | External Predictivity | > 0.65 mdpi.com |

| SEE | Standard Error of Estimate | Low value |

Molecular Dynamics Simulations for Ligand Stability Assessment

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. researchgate.net For indazole derivatives, MD simulations are performed after docking to validate the predicted binding mode and evaluate the stability of the ligand within the active site of the target protein. nih.gov

These simulations track the movements of every atom in the system over a period of nanoseconds, providing insights into the conformational changes of both the ligand and the protein. Key parameters, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted pose. MD simulations confirm that potent indazole compounds can remain stable within the active site of their target protein. researchgate.net

Conformational Analysis and Energy Minimization Studies

Before computational studies like docking or 3D-QSAR can be performed, it is essential to determine the most stable three-dimensional structure of the molecule. This is achieved through conformational analysis and energy minimization. numberanalytics.com Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule that are possible due to the rotation around single bonds. The goal is to identify the low-energy, biologically relevant conformations. slideshare.net

Energy minimization is the process of finding the molecular geometry that corresponds to the lowest potential energy on the potential energy surface. numberanalytics.comwikipedia.org This is a crucial step because it ensures that the ligand structure used for docking or other simulations is in a stable, low-energy state. walisongo.ac.id Various algorithms, such as the steepest descent and conjugate gradient methods, are used to iteratively adjust the atomic coordinates to find the minimum energy configuration. numberanalytics.com For this compound, this process would determine the optimal bond lengths, bond angles, and torsion angles, providing a stable 3D structure necessary for accurate in silico predictions. walisongo.ac.id

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a technique used to identify the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. caribjscitech.com A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the target protein's active site (structure-based). caribjscitech.com

For indazole derivatives, pharmacophore models have been successfully generated to design novel inhibitors for targets like fibroblast growth factor receptor (FGFR) kinases and lipoxygenase. nih.govuni-muenchen.de These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. jocpr.com

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for new compounds that match the required features. This virtual screening approach helps to identify novel molecular scaffolds that are likely to be active. jocpr.com The insights from such models can guide the rational design of new derivatives, such as modifications to the this compound core, to enhance potency and selectivity for a desired biological target. researchgate.netuni-muenchen.de

Table 3: Common Pharmacophoric Features for Indazole-Based Inhibitors

| Pharmacophore Feature | Role in Binding |

|---|---|

| Hydrogen Bond Acceptor | Interacts with H-bond donor residues in the target protein (e.g., hinge region of kinases). |

| Hydrogen Bond Donor | Interacts with H-bond acceptor residues in the target protein. |

| Hydrophobic Group | Occupies hydrophobic pockets within the active site. |

| Aromatic Ring | Engages in π-π stacking or other aromatic interactions. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 Bromo 5 Fluoro 3 Methyl 1h Indazole Derivatives

Impact of Bromine and Fluorine Substitution on Biological Activities

Halogen atoms, particularly bromine and fluorine, are key substituents in drug design, significantly influencing a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects binding affinity and pharmacokinetic properties.

The bromine atom at the C6 position of the indazole ring plays a pivotal role in modulating biological activity. In many instances, the 6-bromo-1H-indazole moiety is a common starting point for the synthesis of more complex derivatives, indicating its value as a versatile chemical handle for further modifications via cross-coupling reactions. nih.govchim.itresearchgate.net The presence of bromine can enhance binding affinity to target proteins. This halogen substituent significantly impacts the electronic properties and lipophilicity of the molecule. For example, studies on indazole derivatives as lactoperoxidase inhibitors showed that various halogen substitutions, including at the C6 position, were critical for activity. taylorandfrancis.com

The fluorine atom, in this case at the C5 position, is another critical substituent. The introduction of fluorine can lead to enhanced biological activity. nih.gov Its high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with target proteins. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a compound. In one study on indazole derivatives, the addition of a fluorine atom to a phenyl ring substituent led to a notable increase in activity against certain kinases. nih.gov

The combined presence of 5-fluoro and 6-bromo (or 6-chloro) substituents has been explored in the context of antitumor agents. A series of 5,6-disubstituted 1(2)H-indazole-4,7-diones, including a 5-aziridinyl-6-chloro derivative, demonstrated significant activity against Ehrlich ascites carcinoma and P-388 lymphocytic leukemia, highlighting the importance of the substitution pattern on the benzene (B151609) portion of the indazole core for cytotoxic effects. nih.gov

Influence of Methyl Group at the 3-position on Activity

The C3 position of the indazole ring is a frequent site for modification to influence biological activity. chim.it The nature of the substituent at this position can directly impact interactions with the target protein.

The presence of a small alkyl group, such as the methyl group in 6-bromo-5-fluoro-3-methyl-1H-indazole, can be crucial for potency. In a study of 3,5-substituted-6-azaindazoles as pan-Pim kinase inhibitors, the introduction of a methyl group at the C3-position resulted in a 6-fold increase in potency against Pim-1, Pim-2, and Pim-3 kinases compared to the unsubstituted analog. nih.gov This suggests that the methyl group may occupy a small hydrophobic pocket in the kinase's ATP-binding site, leading to enhanced affinity.

Conversely, replacing the C3-methyl group with other functionalities, such as a carboxamide, can lead to a different pharmacological profile. Indazole-3-carboxamide derivatives have been extensively studied as inhibitors of various targets, including PARP-1 and protein kinase B/Akt. derpharmachemica.comnih.govnih.gov SAR studies on indazole-3-carboxamides as IDO1 inhibitors revealed that the suitably substituted carbohydrazide (B1668358) moiety at the C3 position played a crucial role in their inhibitory activity. nih.gov This indicates that while a small hydrophobic group like methyl can be beneficial, a larger group capable of forming hydrogen bonds, like a carboxamide, can also drive high-potency interactions, depending on the specific topology of the target's active site.

| Compound ID | C3-Substituent | Target | Activity (Ki or IC50) | Reference |

| 56a | H | Pim Kinases | 1.3–6 µM | nih.gov |

| 56b | Methyl | Pim Kinases | 0.2–0.8 µM | nih.gov |

Role of N1-Substitutions in Modulating Potency and Pharmacokinetics

Substitution at the N1 position of the indazole ring is a critical strategy for modulating both biological potency and pharmacokinetic properties. beilstein-journals.org The N1 substituent can influence the orientation of the indazole core within the binding site and can be tailored to improve properties such as solubility and metabolic stability.

In many kinase inhibitors, the N1 position is often directed towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of various groups to enhance physicochemical properties without disrupting the key hydrogen-bonding interactions typically formed by the indazole N2 atom and the C3 substituent with the hinge region of the kinase.

SAR studies have shown that different N1 substituents can have strong effects on potency. nih.gov For instance, in a series of N1-substituted 1H-indazole-3-carboxylates, various aliphatic and aromatic acyl radicals were introduced, with some derivatives showing promising antiarthritic effects at non-toxic doses. nih.gov In another example, the development of PARP-1 inhibitors from an unsubstituted 1H-indazole-3-carboxamide scaffold demonstrated that introducing a three-carbon linker between the N1 position and various heterocycles led to a significant increase in inhibitory activity. nih.gov This highlights how the N1 position can be used to extend the molecule towards other binding regions or to improve its drug-like properties.

| Compound ID | N1-Substituent | Target | Activity (IC50) | Reference |

| 2 | H | PARP-1 | Weakly active | nih.gov |

| 4 | 3-(piperidine-1-yl)propyl | PARP-1 | 36 µM | nih.gov |

| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | PARP-1 | 6.8 µM | nih.gov |

Systematic Evaluation of Substituent Effects at Various Positions (C4, C5, C6, C7, N3-sulfonamide) on Biological Efficacy

The benzene ring portion of the indazole scaffold offers multiple positions (C4, C5, C6, and C7) for substitution to fine-tune biological activity and selectivity.

C4-Position: In a series of IDO1 inhibitors, disubstitution at both the C4 and C6 positions of the 1H-indazole scaffold was found to be crucial for inhibitory activity. nih.gov

C5-Position: The C5 position is a common site for modification. In one series of GSK-3 inhibitors, a methoxy (B1213986) group at C5 was found to be important for high potency, with the methyl-substituted analog showing lower activity. nih.gov In a different series targeting Aurora kinases, substitution at C5 with a phenyl urea (B33335) or phenyl amide resulted in potent compounds. nih.gov Notably, a C5-substituted sulfonamide derivative in this series exhibited remarkable activity (IC50 = 26 nM), demonstrating the significant impact this functional group can have at this position. nih.gov

C6-Position: As discussed previously, bromine at the C6 position is a common feature in many bioactive indazoles. nih.govresearchgate.net Similar to the C5 position, substitution at C6 with groups like phenyl urea or benzylamine (B48309) has yielded potent Aurora kinase inhibitors. nih.gov

C7-Position: The C7 position is also amenable to substitution. The synthesis of 7-iodo and other 7-substituted indazoles provides building blocks for creating diverse libraries of compounds. researchgate.net In some inhibitor classes, steric hindrance from a C7 substituent can be detrimental, while in others it can be exploited to achieve selectivity. For example, employing C7-NO2 or C7-CO2Me substituted indazoles has been shown to confer excellent N-2 regioselectivity during N-alkylation reactions, highlighting the electronic and steric influence of this position. beilstein-journals.org

N3-Sulfonamide: While less common, modifications involving the pyrazole (B372694) ring nitrogens are also explored. Indazole derivatives bearing a sulfonamide moiety are known to possess a range of biological activities. acs.org Specifically, substitution of a phenylsulfonyl group at the C5 position led to equipotent derivatives, regardless of whether it was further substituted with methyl, methoxy, or nitro groups. nih.gov

| Scaffold | Position | Substituent | Target | Activity (IC50) | Reference |

| Indazole Amide | C5 | Phenyl Urea | Aurora Kinase | < 1 µM | nih.gov |

| Indazole Amide | C5 | Phenyl Amide | Aurora Kinase | < 1 µM | nih.gov |

| Indazole Amide | C5 | Phenyl Sulfonamide | Aurora Kinase | 26 nM | nih.gov |

| Indazole Amide | C6 | Phenyl Urea | Aurora Kinase | < 1 µM | nih.gov |

| Indazole Amide | C6 | Benzylamine | Aurora Kinase | < 1 µM | nih.gov |

Analysis of Steric and Electronic Factors Governing Activity

The biological efficacy of this compound derivatives is governed by a complex interplay of steric and electronic factors. Quantitative structure-activity relationship (QSAR) and molecular dynamics studies have been employed to understand these influences and to rationally design more potent inhibitors. nih.govtandfonline.comaboutscience.eu

Steric Factors: The size and shape of substituents at all positions are critical. The C3-methyl group, as noted, likely fits into a small hydrophobic pocket. nih.gov Larger or bulkier groups at this position may cause steric clashes, reducing affinity, unless the target protein has a sufficiently large pocket to accommodate them. nih.govmit.edu Similarly, substitutions on the benzene ring (C4-C7) and at the N1 position must be sterically compatible with the target's binding site. beilstein-journals.org 3D-QSAR studies generate steric contour maps that highlight regions where bulky groups increase activity (indicating a large, open pocket) and regions where they decrease activity (indicating a sterically constrained area). nih.govtandfonline.com For example, in one study, substitution on a phenylsulfonyl group with a bulkier substituent led to a decrease in activity, indicating a steric limitation in that region of the binding site. nih.gov The regioselectivity of N-alkylation is also influenced by steric effects, with bulky groups at C7 favoring substitution at the less hindered N2 position. beilstein-journals.org

Together, these factors determine how the molecule fits into its biological target and the strength of the resulting interactions. A successful inhibitor based on the this compound scaffold must achieve an optimal balance of these properties to attain high potency, selectivity, and favorable pharmacokinetic characteristics.

Future Directions and Therapeutic Potential

Development of Novel 6-Bromo-5-fluoro-3-methyl-1H-indazole Analogs

The development of novel analogs of this compound is a primary focus of ongoing research. By systematically modifying its chemical structure, scientists aim to enhance its therapeutic properties, such as potency and selectivity, while improving its pharmacokinetic profile. nih.gov

Key strategies in the development of these analogs include:

Structure-Activity Relationship (SAR) Studies: These studies are crucial for understanding how specific chemical modifications influence the biological activity of the compound. For instance, research on related indazole derivatives has shown that the addition of certain functional groups can significantly increase their potency as kinase inhibitors. nih.gov

Side Chain Modifications: Altering the side chains of the indazole core can lead to improved solubility and metabolic stability. For example, the introduction of sulfonamide groups has been shown to improve the aqueous solubility of similar compounds.

Halogen Substitution: The bromine and fluorine atoms on the indazole ring play a significant role in its electronic properties and binding interactions with target proteins. vulcanchem.com Replacing or repositioning these halogens can fine-tune the compound's selectivity and efficacy. Research on similar structures has demonstrated that replacing bromine with iodine can increase affinity for certain enzymes.

| Modification Strategy | Example of Modification | Observed Outcome | Reference |

|---|---|---|---|

| Side Chain Modification | Addition of a sulfonamide group at the C3 position | Improved aqueous solubility | vulcanchem.com |

| Halogen Substitution | Replacement of bromine with iodine | Increased affinity for PI3Kδ | vulcanchem.com |

| Substitution at 6-position | Introduction of a fluorine atom | Improved enzymatic activity and cellular potency in FGFR inhibitors | nih.gov |

Exploration of Multi-Targeting Approaches

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is a promising strategy for treating complex diseases like cancer. samipubco.comnih.gov The indazole scaffold is well-suited for this approach due to its ability to bind to various biological targets. samipubco.com

The development of multi-targeting agents based on the this compound scaffold involves:

Designing Dual Inhibitors: By incorporating pharmacophores that are recognized by different targets, researchers can create dual inhibitors. For example, indazole-based compounds have been developed as dual inhibitors of histone deacetylases (HDACs) and vascular endothelial growth factor (VEGF) pathways. nih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to different targets and then linking them together to create a multi-targeting compound. This has been successfully used to develop indazole derivatives with activity against multiple kinases. nih.gov

Translational Research and Potential Clinical Applications

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. For this compound and its derivatives, this involves a multi-step process to evaluate their potential as clinical drug candidates.

The translational pathway for these compounds includes:

Preclinical Studies: In vitro and in vivo studies are conducted to assess the efficacy and safety of the compounds. This includes testing their activity against various cancer cell lines and in animal models of disease. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling: Understanding how the drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics), as well as its effects on the body (pharmacodynamics), is essential for determining its clinical potential. samipubco.com

Clinical Trials: Compounds that show promise in preclinical studies may advance to clinical trials to evaluate their safety and efficacy in humans. nih.gov Several indazole-containing drugs are currently in clinical trials for various diseases. nih.gov

Potential therapeutic applications for derivatives of this compound are broad, given the wide range of biological activities associated with the indazole scaffold. rsc.org These include:

Oncology: As inhibitors of various kinases involved in cancer progression. rsc.org

Inflammatory Diseases: Due to their anti-inflammatory properties. nih.gov

Neurological Disorders: Some indazole derivatives have shown potential in treating neurodegenerative diseases. nih.gov

Challenges and Opportunities in Drug Development based on Indazole Scaffolds

While the indazole scaffold holds great promise for drug development, there are also challenges that need to be addressed. nih.gov

Challenges:

Synthesis: The synthesis of complex indazole derivatives can be challenging, often requiring multi-step processes with low yields. researchgate.net However, new and more efficient synthetic methods are continuously being developed. nih.gov

Selectivity: Achieving high selectivity for the desired target while avoiding off-target effects is a common challenge in drug development. nih.gov

Drug Resistance: The development of drug resistance is a major obstacle in cancer therapy. Strategies to overcome resistance, such as the development of multi-targeting agents, are being explored. samipubco.com

Opportunities:

Privileged Scaffold: The versatility of the indazole scaffold provides a solid foundation for the design of new drugs for a wide range of diseases. samipubco.comrsc.org

Computational and SAR Studies: Advances in computational chemistry and a deeper understanding of structure-activity relationships will facilitate the rational design of more potent and selective indazole-based drugs. nih.gov

Novel Therapeutic Targets: The ongoing discovery of new therapeutic targets provides opportunities to develop indazole derivatives with novel mechanisms of action.

| Category | Specific Point |

|---|---|

| Challenges | Complex and low-yield synthesis of derivatives researchgate.net |

| Achieving high target selectivity nih.gov | |

| Potential for drug resistance samipubco.com | |

| Opportunities | Versatility of the indazole scaffold for diverse therapeutic areas samipubco.comrsc.org |

| Rational drug design aided by computational methods nih.gov | |

| Exploration of novel biological targets |

Conclusion

Summary of Key Findings and Contributions to Indazole Research

6-Bromo-5-fluoro-3-methyl-1H-indazole has emerged as a significant heterocyclic building block within the field of synthetic and medicinal chemistry. Although detailed individual studies on this specific molecule are not extensively published, its contribution to indazole research can be understood through the analysis of its structural features and the well-documented utility of analogous compounds.

The key structural characteristics of this compound are its indazole core, which is recognized as a privileged scaffold in drug discovery, combined with a unique substitution pattern. researchgate.netnih.gov The bromine atom at the C6 position serves as a versatile functional handle, enabling a variety of cross-coupling reactions for molecular diversification. evitachem.comchemimpex.com The fluorine atom at the C5 position is known to favorably modulate physicochemical properties such as metabolic stability and binding affinity. The methyl group at the C3 position influences the molecule's steric and electronic profile, which can be crucial for specific interactions with biological targets. nih.gov

Collectively, these features position this compound as a valuable intermediate for the synthesis of complex molecular libraries. Its primary contribution to the field is providing researchers with a strategically functionalized starting material for developing novel indazole-based compounds for structure-activity relationship (SAR) studies. nih.govnih.govrsc.org

Broader Implications for Medicinal Chemistry and Drug Discovery

The indazole nucleus is a cornerstone in modern medicinal chemistry, with numerous derivatives having been investigated and developed as therapeutic agents. nih.govresearchgate.net The availability of scaffolds like this compound has profound implications for drug discovery programs targeting a range of diseases. Indazole-based compounds have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netevitachem.comresearchgate.net

A particularly significant application of indazole derivatives is in the development of protein kinase inhibitors for oncology. nih.gov The indazole core can effectively mimic the purine (B94841) structure of ATP, enabling it to bind to the hinge region of kinase enzymes. The specific substitutions on the this compound scaffold allow for the systematic modification of derivative compounds to optimize potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a valuable starting point for the generation of next-generation kinase inhibitors and other targeted therapeutics. nih.govmdpi.com The strategic placement of halogen atoms is a common tactic in medicinal chemistry to enhance biological activity and improve drug-like properties. evitachem.com

Perspectives on Future Research Endeavors

Future research involving this compound is poised to expand in several promising directions. A primary focus will likely be its utilization in combinatorial chemistry and fragment-based drug design to generate novel libraries of bioactive compounds. The reactivity of the C6-bromo substituent makes it an ideal candidate for parallel synthesis campaigns to explore a wide chemical space.

Beyond kinase inhibition, derivatives synthesized from this scaffold could be screened against other important biological targets. For instance, indazole amides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which are implicated in inflammatory and autoimmune diseases. nih.gov Future studies could explore the potential of this compound derivatives in this and other emerging therapeutic areas.

Furthermore, there is an opportunity for research into the development of more efficient, scalable, and sustainable synthetic routes to produce this compound itself. google.com As its utility in drug discovery programs becomes more apparent, the demand for this intermediate will likely increase, necessitating optimized manufacturing processes. Continued computational modeling and empirical SAR studies will also be essential to rationally design future derivatives with enhanced therapeutic potential. researchgate.net

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for introducing bromo and fluoro substituents onto the indazole core?

- Methodological Answer : Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions or electrophilic bromination with Br₂ in the presence of Lewis acids (e.g., FeBr₃) . Fluorination typically employs agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. The 3-methyl group is often introduced via alkylation of a pre-formed indazole or by starting with a methyl-substituted precursor. Optimization of reaction time and temperature is critical to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing 6-Bromo-5-fluoro-3-methyl-1H-indazole?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. The ¹⁹F NMR is particularly useful for confirming fluorine substitution .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (Br/F contribute distinct signatures).

- X-ray Crystallography : Resolve regiochemical ambiguities using SHELX software for structure refinement .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Protect from light due to potential photodegradation of the indazole core. Use amber vials and desiccants to mitigate hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectral data?

- Methodological Answer :

- DFT Calculations : Model NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data. Adjust for solvent effects and tautomerism .

- X-ray Validation : Resolve ambiguities via single-crystal diffraction. SHELXL refinement is recommended for high-precision structural analysis .

- Dynamic NMR : Investigate rotational barriers or tautomeric equilibria causing signal splitting.

Q. What strategies optimize regioselective substitution in the indazole scaffold to minimize byproducts?

- Methodological Answer :

- Directing Groups : Use –NH or –OMe groups to steer electrophilic substitution.

- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions enable selective functionalization. For example, palladium-catalyzed coupling can introduce aryl/heteroaryl groups at specific positions .

- Byproduct Analysis : Monitor reactions with LC-MS and optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to suppress homocoupling.

Q. How to design a structure-activity relationship (SAR) study for kinase inhibition potential?

- Methodological Answer :

- Analog Synthesis : Vary substituents at positions 3 (methyl), 5 (fluoro), and 6 (bromo) to probe steric/electronic effects.

- Enzymatic Assays : Test analogs against kinases (e.g., α-glucosidase or PKA) using fluorescence-based assays. IC₅₀ values quantify inhibitory potency .

- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes. Focus on hydrogen bonding with hinge regions and hydrophobic interactions with kinase pockets.

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Off-Target Profiling : Use panels like Eurofins’ SelectScreen to rule out non-specific effects.

- Data Triangulation : Cross-reference results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。